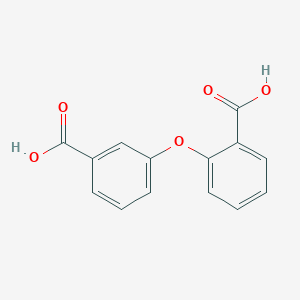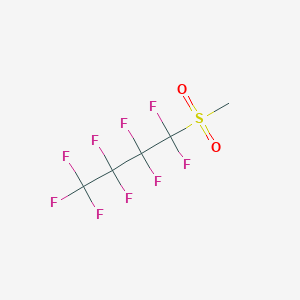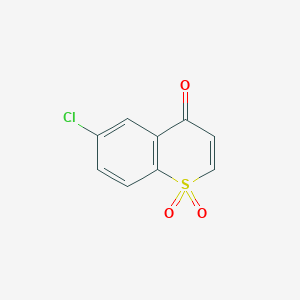
6-Chloro-1-benzothiopyran-4-one1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-benzothiopyran-4-one 1,1-dioxide is a chemical compound with the molecular formula C9H7ClO3S. It is known for its unique structure, which includes a chlorine atom and a benzothiopyran ring with a 1,1-dioxide group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 6-Chloro-1-benzothiopyran-4-one 1,1-dioxide typically involves the chlorination of benzothiopyran-4-one followed by oxidation to introduce the 1,1-dioxide group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
6-Chloro-1-benzothiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to remove the dioxide group, leading to different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-1-benzothiopyran-4-one 1,1-dioxide is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1-benzothiopyran-4-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
6-Chloro-1-benzothiopyran-4-one 1,1-dioxide can be compared with other similar compounds, such as:
1,1-dioxo-2,3-dihydrothiochromen-4-one: Similar structure but lacks the chlorine atom.
Benzothiopyran-4-one derivatives: Various derivatives with different substituents on the benzothiopyran ring.
The uniqueness of 6-Chloro-1-benzothiopyran-4-one 1,1-dioxide lies in its specific chlorine substitution and the presence of the 1,1-dioxide group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H5ClO3S |
|---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
6-chloro-1,1-dioxothiochromen-4-one |
InChI |
InChI=1S/C9H5ClO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-5H |
InChI Key |
TZYFWMZVUFNFDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
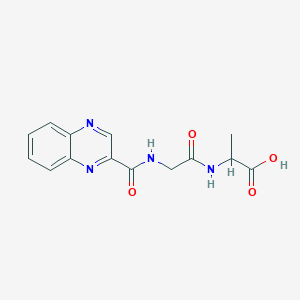
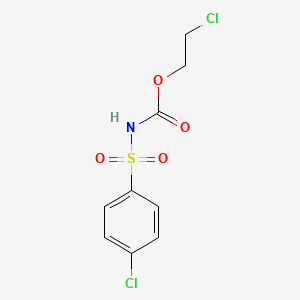
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
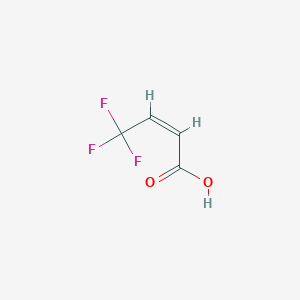
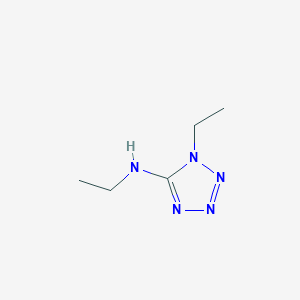
![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
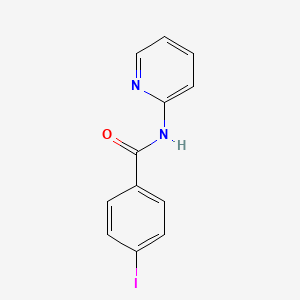
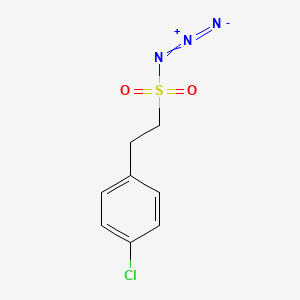
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
